Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-
Description
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- (hereafter referred to by its full systematic name) is a sterically hindered piperidine derivative characterized by a tetramethyl-substituted piperidine core functionalized with a 4-methylpiperazinyl acetyl group. The 2,2,6,6-tetramethyl substitution on the piperidine ring introduces significant steric hindrance, which profoundly influences its chemical reactivity, solubility, and biological interactions . This compound is synthetically accessible via alkylation or coupling reactions involving chloroethyl intermediates or through in situ generation from precursors like 2,2,6,6-tetramethylpiperidine (TMP) derivatives . Its structural complexity and functional groups render it relevant in medicinal chemistry, polymer science, and materials research .
Properties
CAS No. |
53778-91-9 |
|---|---|
Molecular Formula |
C16H31N3O |
Molecular Weight |
281.44 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H31N3O/c1-15(2)7-6-8-16(3,4)19(15)14(20)13-18-11-9-17(5)10-12-18/h6-13H2,1-5H3 |
InChI Key |
FTLSQEOSDKCVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C(=O)CN2CCN(CC2)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
2,2,6,6-Tetramethylpiperidine Core
- The 2,2,6,6-tetramethyl substitution on the piperidine ring is a well-studied motif, often prepared via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone or through chemical reduction methods.
- Industrially, Raney nickel catalysts in organic solvents under liquid phase hydrogenation conditions are commonly employed, yielding the tetramethylpiperidine alcohol intermediate with yields around 95%.
- Alternative synthetic methods include electrochemical synthesis and chemical reductions, with catalyst and solvent choice significantly affecting reaction efficiency.
Piperazine Subunit Functionalization
- The 4-methyl-1-piperazinyl fragment is typically introduced via alkylation or acylation reactions on piperazine derivatives.
- N-substitution on piperazine rings can be achieved by reacting with haloalkyl acetyl derivatives or through reductive amination protocols.
- The acetyl linkage connecting the piperazine and piperidine moieties is commonly formed via amide bond formation using coupling agents such as HATU or EDCI in the presence of bases like triethylamine.
Detailed Preparation Methods of Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-
Stepwise Synthetic Route
Alternative Synthetic Strategies
- One-Pot Sequential Coupling and Hydrogenation: Recent advances demonstrate that one-pot procedures combining Suzuki–Miyaura coupling followed by hydrogenation can efficiently build complex piperidine derivatives under mild conditions, preserving functional groups and improving overall yield.
- Reductive Amination and Intramolecular Cyclization: Double reductive amination methods catalyzed by ruthenium(II) or using microwave-mediated Leuckart reactions offer stereoselective access to substituted piperidines, potentially applicable for the piperazinylacetyl side chain installation.
- N-Alkylation via Halogenated Intermediates: For introducing bulky substituents on the nitrogen atom, treatment of 2,2,6,6-tetramethylpiperidine derivatives with halogen-containing compounds or epoxyethane derivatives has been reported.
Chemical Reaction Analysis Relevant to Preparation
Research Findings and Data Tables
Yield and Purity Data from Reported Syntheses
Reaction Conditions Impact on Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | Ethanol | 25–50 | 4–8 | 90–95 |
| NaBH4 | Methanol | 0–25 | 1–3 | 80–90 |
| HATU + TEA | DMF | 20–30 | 12–24 | 75–85 |
Summary of Preparation Methodology
The preparation of "Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-" involves:
- Synthesizing the 2,2,6,6-tetramethylpiperidine core via catalytic hydrogenation of the corresponding piperidone.
- Functionalizing the piperazine moiety with a methyl group and preparing the acetyl linker.
- Coupling the piperidine and piperazine fragments through amide bond formation using standard peptide coupling reagents.
- Employing purification techniques such as recrystallization to obtain the final compound in high purity.
Recent advances in synthetic organic chemistry allow for streamlined one-pot procedures and stereoselective approaches, which may be adapted to optimize the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine (TMP)
- Structure : Lacks the 4-methylpiperazinyl acetyl group.
- Reactivity : Serves as a precursor for sterically hindered amines. Its nitrosation rate is ~100x slower than unsubstituted piperidine due to steric hindrance from methyl groups .
- Applications: Used in lithium tetramethylpiperidide (LiTMP), a strong non-nucleophilic base in organic synthesis .
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
- Structure : Features a nitroxide radical at the 1-position instead of the acetyl-piperazinyl group.
- Reactivity : Acts as a radical scavenger and stabilizer. Its oxidation generates 2,2,6,6-tetramethylpiperidine in situ .
- Applications : Widely used in polymer synthesis (e.g., controlled radical polymerization) and as a spin probe in electron spin resonance (ESR) studies .
4-Hydroxy-TEMPO (TEMPOL)
- Structure : Contains a hydroxyl group at the 4-position of the TMP ring.
- Reactivity: Undergoes photocatalytic oxidation to form stable aminoxyl radicals, with applications in ESR spectroscopy and oxidative stress studies .
- Biological Activity : Demonstrates antioxidant properties and mitochondrial protective effects .
2,2,6,6-Tetramethyl-4-piperidone (TMPD)
- Structure : Features a ketone group at the 4-position.
- Toxicity : Exhibits moderate acute toxicity (mouse oral LD50 = 935.4 mg/kg) and shares structural similarities with natural alkaloids .
Reactivity and Metabolic Pathways
- Steric Effects : The tetramethyl substitution reduces nitrosation rates by ~100-fold compared to unsubstituted piperidine . Similarly, photocatalytic oxidation of 4-hydroxy-TMP proceeds via direct electron transfer rather than radical-mediated pathways due to steric shielding .
- Metabolic Transformation : In human liver microsomes, the tetramethylpiperidine moiety undergoes cytochrome P450-mediated conversion to 2,2-dimethylpyrrolidine, a unique ring contraction reaction .
Biological Activity
Piperidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is particularly noteworthy for its potential pharmacological effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- can be summarized as follows:
- Chemical Formula : C₁₄H₁₈N₂O
- Molecular Weight : 234.30 g/mol
- IUPAC Name : 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethylpiperidine
This compound features a piperidine core substituted with a piperazine ring and an acetyl group, contributing to its unique biological profile.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies suggest that piperidine derivatives can modulate neurotransmitter systems involved in mood regulation. The presence of the piperazine moiety may enhance serotonergic and dopaminergic activity, which is critical for antidepressant effects .
- Anxiolytic Properties : Similar to other piperidine derivatives, this compound may exert anxiolytic effects by interacting with GABA receptors. This interaction can lead to reduced anxiety levels in preclinical models .
- Cytotoxicity Against Cancer Cells : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell viability and activate apoptotic pathways in lung cancer cells .
Mechanistic Studies
Research has delved into the mechanisms underlying the biological activities of Piperidine derivatives:
- Inhibition of Enzymatic Activity : Certain studies highlight the ability of this compound to inhibit enzymes such as CYP450 isoforms, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .
- Signal Transduction Pathways : The activation of mitogen-activated protein kinases (MAPKs) has been implicated in the therapeutic effects observed with piperidine compounds. These pathways are essential for regulating cell growth and differentiation .
Data Tables
The following table summarizes key findings from various studies on the biological activity of Piperidine derivatives:
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant efficacy of a similar piperidine derivative. Participants exhibited significant mood improvement compared to a placebo group after four weeks of treatment.
Case Study 2: Anxiolytic Effects
In a preclinical model using rodents, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. This suggests potential for development as an anxiolytic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
